1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene chemical properties
1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (CAS No. 134882-63-6), a substituted nitroaromatic compound of significant interest in synthetic organic chemistry. While specific experimental data for this compound is limited, this document extrapolates its physicochemical properties, reactivity, and synthetic potential based on established chemical principles and data from structurally analogous molecules. The guide details the compound's key structural features, which include a nitro group positioned ortho to a fluorine atom, a combination that strongly activates the molecule for nucleophilic aromatic substitution (SNAr). Furthermore, we explore the synthetic transformations of its other functional groups, particularly the reduction of the nitro moiety to an amine, which fundamentally alters its electronic character and reactivity. This document serves as a critical resource for researchers in medicinal chemistry and materials science, offering insights into the strategic application of this versatile chemical building block.
Physicochemical and Spectroscopic Profile
1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is a poly-substituted aromatic compound with the molecular formula C₈H₈FNO₃[1]. The strategic placement of its functional groups—a strongly electron-withdrawing nitro group, a halogen, and two electron-donating groups (methoxy and methyl)—creates a unique electronic landscape that dictates its reactivity.
The molecule's structure is confirmed by its Chemical Abstracts Service (CAS) number, 134882-63-6, and PubChem Compound ID, 59850139[1][2]. While extensive experimental data is not publicly available, its core properties can be reliably predicted.
Table 1: Core Physicochemical Properties of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene
| Property | Value / Description | Source / Rationale |
| CAS Number | 134882-63-6 | Dana Bioscience[2] |
| Molecular Formula | C₈H₈FNO₃ | PubChem[1] |
| Molecular Weight | 185.15 g/mol | Calculated from formula[3] |
| Appearance | Expected to be a yellow solid | Based on analogous compounds like 4-fluoronitrobenzene[4] and 2-fluoro-4-methoxy-1-nitrobenzene[5] |
| Melting Point | Not experimentally determined. | Analogous compounds with similar complexity have melting points ranging from 22°C to 60°C[4][5]. |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc) and poorly soluble in water. | General property of non-polar organic molecules. |
Spectroscopic Characterization (Predicted)
Detailed spectral data for this specific isomer is not available in the provided resources. However, based on its structure, the following spectroscopic signatures can be anticipated:
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¹H NMR: The spectrum would exhibit distinct signals for the two aromatic protons, the methoxy protons (-OCH₃), and the methyl protons (-CH₃). The aromatic protons would appear as singlets or doublets with small coupling constants, shifted downfield due to the deshielding effect of the nitro group. The methoxy and methyl protons would appear as sharp singlets in the aliphatic region.
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The carbon atom attached to the fluorine (C1) would exhibit a large one-bond C-F coupling constant. The carbon attached to the nitro group (C2) would be significantly deshielded and appear far downfield.
-
IR Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically ~1520 cm⁻¹ and ~1350 cm⁻¹), C-F stretching vibrations, and C-O stretching for the methoxy ether.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 185.15, corresponding to the compound's molecular weight.
Synthesis and Mechanistic Rationale
A plausible and regioselective synthesis for 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene involves the electrophilic nitration of a suitable precursor, 3-fluoro-4-methoxytoluene. The directing effects of the existing substituents are paramount to achieving the desired isomer.
-
Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group due to its strong +M (resonance) effect.
-
Methyl Group (-CH₃): A weakly activating, ortho, para-directing group.
-
Fluoro Group (-F): A weakly deactivating, ortho, para-directing group.
The combined directing influence of the strongly activating methoxy group at C4 and the methyl group at C5 overwhelmingly favors electrophilic attack at the C2 position, which is ortho to both. This makes the nitration highly regioselective. The principle of substituent-directed nitration has been demonstrated in the synthesis of similar compounds[6].
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Nitration
This protocol is a generalized procedure based on standard nitration methods for activated aromatic rings[7].
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Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0°C), add the precursor, 3-fluoro-4-methoxytoluene.
-
Acid Mixture: In a separate flask, slowly add concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) at 0°C to pre-form the nitronium ion (NO₂⁺) electrophile.
-
Addition: Add the cold acid mixture dropwise to the stirred solution of the precursor, ensuring the internal temperature does not exceed 10°C. The causality here is critical: maintaining a low temperature prevents over-nitration and undesirable side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and precipitates the crude organic product, which is less soluble in the aqueous medium.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the predictable reactivity of its functional groups, primarily through nucleophilic aromatic substitution and nitro group reduction.
Nucleophilic Aromatic Substitution (SNAr)
The defining feature of 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene is its high susceptibility to SNAr. This reactivity is a direct consequence of its electronic structure:
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Activation: The nitro group at the C2 position is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. Its position ortho to the fluorine atom powerfully activates the C1 carbon for nucleophilic attack[8][9].
-
Leaving Group: The fluorine atom at C1 is an excellent leaving group in SNAr reactions. Although the C-F bond is strong, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group[10].
-
Intermediate Stabilization: The electron-withdrawing nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction[11][12].
This configuration makes the compound an ideal substrate for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) at the C1 position.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group (-NH₂), transforming the compound into 2-fluoro-5-methoxy-4-methylaniline. This conversion is synthetically powerful because it inverts the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating[8][13]. This new aniline derivative can then participate in a host of other reactions, such as diazotization or amide bond formation.
A variety of methods are effective for this transformation[14][15][16]:
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is a clean and efficient method[15]. Raney Nickel is often preferred if dehalogenation is a concern[15].
-
Metal/Acid Reduction: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl is a classic and robust method for nitro group reduction[13].
Caption: Workflow for the reduction of the nitro group to an amine.
Applications in Research and Drug Development
Substituted fluoro-nitroaromatic compounds are crucial intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries[5][11]. While specific applications for 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene are not detailed in the literature, its structure makes it a valuable building block for several reasons:
-
Scaffold for Drug Candidates: The aniline derivative obtained after nitro reduction is a common scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity.
-
Synthesis of Heterocycles: The reactive sites allow for the construction of complex heterocyclic systems, which are prevalent in modern drug discovery. For example, related compounds are used to prepare inhibitors of key biological targets like insulin-like growth factor-1 receptor[17].
-
Materials Science: Nitroaromatic compounds can be used as precursors for polymers and dyes[5].
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene. However, based on the hazards associated with structurally similar nitroaromatic compounds like 1-fluoro-4-nitrobenzene, significant precautions are warranted[18][19][20].
Table 2: Anticipated Hazard Profile
| Hazard Type | Description | Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. Nitroaromatics can be toxic[18][20]. | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles. Handle only in a well-ventilated area or chemical fume hood[19]. |
| Irritation | May cause skin and serious eye irritation[19][20]. | Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[21]. |
| Chronic Exposure | May cause damage to organs through prolonged or repeated exposure[20]. | Minimize exposure and use appropriate engineering controls. |
| Fire Hazard | Organic nitro compounds can be flammable. | Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (e.g., CO₂, dry chemical, foam)[19]. |
Always consult a comprehensive and compound-specific Safety Data Sheet (SDS) from the supplier before handling any chemical. The information above is for guidance only and is based on analogous structures.
References
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Dana Bioscience. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. [Link]
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PubChem. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene. [Link]
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PubChem. 1-Fluoro-2-methoxy-4-nitrobenzene. [Link]
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MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
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Alfa Aesar. Safety Data Sheet: 1-Fluoro-4-nitrobenzene. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
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Wikipedia. Reduction of nitro compounds. [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
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Wikipedia. 4-Fluoronitrobenzene. [Link]
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Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
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